Cas no 892874-36-1 (Diethyl 6-bromoquinoline-2,3-dicarboxylate)

Diethyl 6-bromoquinoline-2,3-dicarboxylate is a brominated quinoline derivative featuring ester functional groups at the 2- and 3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active quinoline scaffolds. The bromine substituent at the 6-position enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The diethyl ester groups provide stability while remaining amenable to hydrolysis or transesterification for downstream modifications. Its well-defined structure and synthetic utility make it valuable for constructing complex heterocyclic systems in medicinal chemistry and materials science applications. The product is typically characterized by high purity and consistent performance in synthetic workflows.
Diethyl 6-bromoquinoline-2,3-dicarboxylate structure
892874-36-1 structure
Product Name:Diethyl 6-bromoquinoline-2,3-dicarboxylate
CAS No:892874-36-1
MF:C15H14BrNO4
MW:352.179963588715
CID:869061
PubChem ID:17039592
Update Time:2025-06-15

Diethyl 6-bromoquinoline-2,3-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 6-bromoquinoline-2,3-dicarboxylate
    • 6-BROMOQUINOLINE-2,3-DICARBOXYLIC ACID DIETHYL ESTER
    • QU045
    • Diethyl6-bromoquinoline-2,3-dicarboxylate
    • DTXSID90588867
    • AB45085
    • MFCD08437556
    • 892874-36-1
    • Inchi: 1S/C15H14BrNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3
    • InChI Key: LAMRPEHIOQQMGR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=CC(C(=O)OCC)=C(C(=O)OCC)N=2

Computed Properties

  • Exact Mass: 351.01100
  • Monoisotopic Mass: 351.01062g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • PSA: 65.49000
  • LogP: 3.35070

Diethyl 6-bromoquinoline-2,3-dicarboxylate Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Diethyl 6-bromoquinoline-2,3-dicarboxylate Pricemore >>

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Additional information on Diethyl 6-bromoquinoline-2,3-dicarboxylate

Comprehensive Overview of Diethyl 6-bromoquinoline-2,3-dicarboxylate (CAS No. 892874-36-1)

Diethyl 6-bromoquinoline-2,3-dicarboxylate (CAS No. 892874-36-1) is a high-value quinoline derivative widely utilized in pharmaceutical research, agrochemical development, and advanced material synthesis. This compound belongs to the heterocyclic compounds family, characterized by its unique brominated quinoline core and ester functional groups. Its molecular structure makes it a versatile intermediate for designing novel bioactive molecules, aligning with current trends in drug discovery and green chemistry.

The growing demand for 6-bromoquinoline derivatives stems from their applications in catalysis and fluorescence probes, addressing key challenges in organic synthesis. Researchers frequently search for "quinoline-based building blocks" or "diethyl ester applications," reflecting the compound's relevance in medicinal chemistry. Recent studies highlight its role in developing anticancer agents and antimicrobial compounds, topics trending in biomedical literature.

From a synthetic perspective, Diethyl 6-bromoquinoline-2,3-dicarboxylate offers advantages in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig protocols. Its bromine substituent enables precise functionalization, a feature highly sought after in high-throughput screening libraries. Industry professionals often inquire about "quinoline dicarboxylate solubility" or "bromoquinoline stability," underscoring its practical utility.

Environmental considerations are increasingly shaping compound selection, and this brominated intermediate demonstrates compatibility with sustainable solvents like cyclopentyl methyl ether (CPME). Its low ecotoxicity profile aligns with green chemistry principles, a dominant theme in modern chemical manufacturing discussions. Analytical techniques such as HPLC purity analysis and NMR characterization confirm its suitability for GMP-grade synthesis.

In material science, the quinoline scaffold contributes to organic semiconductors and light-emitting diodes (OLEDs). The diethyl ester moiety enhances processability, making it valuable for thin-film deposition applications. Patent analysis reveals growing interest in "6-bromoquinoline electronic properties" and "quinoline-based polymers," indicating crossover potential between pharmaceutical and optoelectronic fields.

Storage and handling recommendations emphasize protection from moisture-sensitive degradation, with optimal preservation under inert atmosphere. The compound's crystalline form ensures batch-to-batch reproducibility, critical for scale-up processes. Recent advancements in continuous flow chemistry have incorporated similar halogenated quinolines to improve reaction efficiency.

Market analysts note rising procurement of 892874-36-1 by contract research organizations (CROs), particularly for fragment-based drug design. Its molecular weight (340.17 g/mol) and lipophilicity parameters make it attractive for central nervous system (CNS) drug candidates. These attributes respond to frequent searches about "blood-brain barrier penetration" and "neurological disorder treatments."

Future research directions may explore its metal-chelating properties for catalytic applications or bioimaging agents. The compound's UV absorption characteristicsmax ~320 nm) suggest potential in photodynamic therapy development. Such multidisciplinary applications cement Diethyl 6-bromoquinoline-2,3-dicarboxylate as a pivotal research chemical in contemporary science.

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